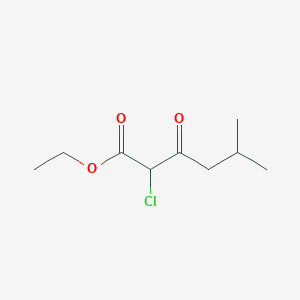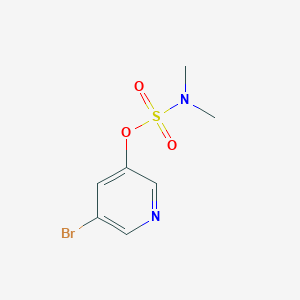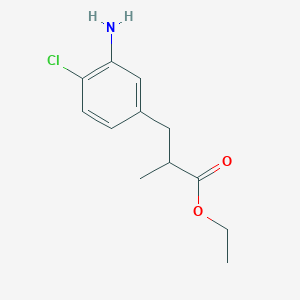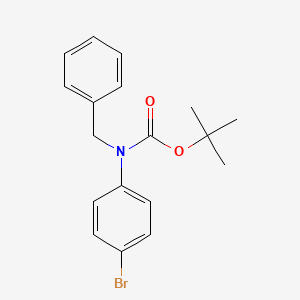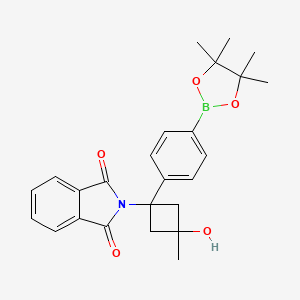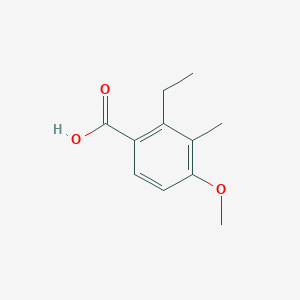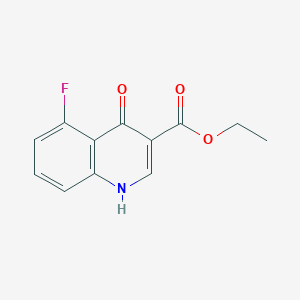
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Übersicht
Beschreibung
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a chemical compound with the CAS Number: 923565-91-7 . It has a molecular weight of 230.71 . The IUPAC name for this compound is N-(3-fluorophenyl)-4-piperidinamine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is 1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H . This indicates that the compound consists of a piperidine ring attached to a fluorophenyl group.Physical And Chemical Properties Analysis
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride has a molecular weight of 230.71 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Field
- Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- Results : The results also vary depending on the specific therapeutic application. For example, they can help reduce inflammation, alleviate pain, or inhibit the growth of cancer cells .
-
Drug Discovery
- Application : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
- Methods of Application : Piperidine is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
- Results : Piperidine and its derivatives have shown a wide variety of biological activities, making it a vital fundament in the production of drugs .
-
Liquid Chromatography and Electrochemical Detection
- Application : N-(4-fluorophenyl)piperidin-4-amine has been studied in the context of liquid chromatography and electrochemical detection.
- Methods of Application : This involves using the compound in derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.
- Results : The specific results of these studies were not provided in the source.
- Multicomponent Synthesis
- Application : Piperidine derivatives are used in multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles .
- Methods of Application : The methods of application vary depending on the specific synthetic process. For example, they can be used as reagents in a multicomponent reaction .
- Results : The results also vary depending on the specific synthetic process. For example, they can help synthesize complex organic compounds .
-
Intramolecular and Intermolecular Reactions
- Application : Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Methods of Application : The methods of application vary depending on the specific synthetic process. For example, they can be used as reagents in a multicomponent reaction .
- Results : The results also vary depending on the specific synthetic process. For example, they can help synthesize complex organic compounds .
-
Biological Activity
- Application : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . They show a wide variety of biological activities .
- Methods of Application : The methods of application vary depending on the specific therapeutic application. For example, they can be administered orally or intravenously as part of a drug regimen .
- Results : The results also vary depending on the specific therapeutic application. For example, they can help reduce inflammation, alleviate pain, or inhibit the growth of cancer cells .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPUPLRTQYVYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705279 | |
| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride | |
CAS RN |
923565-91-7 | |
| Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)

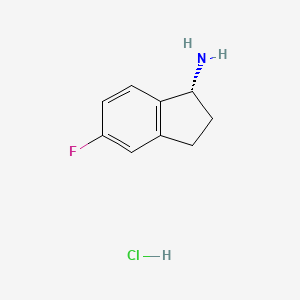
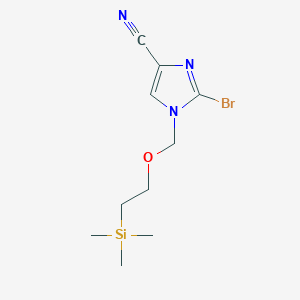
![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
